Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H29ClN4O4 and its molecular weight is 484.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used as a precursor in the synthesis of novel compounds with potential biological activities. For instance, it has been involved in the synthesis of new heterocyclic compounds with analgesic and anti-inflammatory activities, as demonstrated in a study by Abu‐Hashem, Al-Hussain, and Zaki (2020) (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Bektaş et al. (2007) explored the antimicrobial activities of derivatives of this compound. Their study synthesized novel 1,2,4-triazole derivatives that showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
Molecular Docking Studies
Karayel (2021) conducted molecular docking studies on benzimidazole derivatives, including this compound, to understand their mechanism in anti-cancer properties. The study highlighted the compound's stability and interaction with cancer-related receptors (Karayel, 2021).
Chemical Transformations and Analyses
Chemical Transformation Studies
Research by Shutalev et al. (2008) involved the compound in a study to understand its transformation into novel tricyclic compounds under certain conditions (Shutalev et al., 2008).
Conformational Analyses
The structure and conformation of compounds related to this compound have been extensively studied. Karolak‐Wojciechowska et al. (2003) reported on the spacer conformation in biologically active molecules, highlighting the importance of this compound in understanding molecular structures (Karolak‐Wojciechowska et al., 2003).
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)19-6-4-5-7-20(19)26)16-29-12-14-30(15-13-29)17-8-10-18(33-2)11-9-17/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYZUNUAODLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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